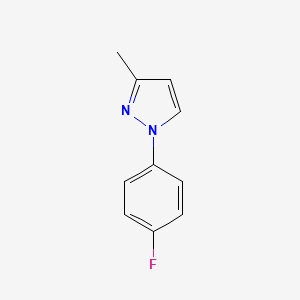

1-(4-fluorophenyl)-3-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWQJXVMSFEFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166588-10-9 | |

| Record name | 1-(4-fluorophenyl)-3-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Heterocyclic Compounds As Pivotal Scaffolds in Modern Chemical Research

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. rsc.orgresearchgate.net The most common heteroatoms are nitrogen, oxygen, and sulfur. rsc.orgmdpi.com These compounds are fundamental to the chemistry of life, forming the core structures of essential biomolecules such as nucleic acids and a majority of vitamins. researchgate.net Their structural diversity and the unique physicochemical properties imparted by the heteroatoms make them indispensable in various scientific domains. rsc.orgmdpi.com

In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug discovery. mdpi.commdpi.comresearchgate.net A significant percentage of FDA-approved drugs feature nitrogen-containing heterocyclic rings. researchgate.net The presence of heteroatoms can influence a molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for effective drug-receptor interactions. Beyond pharmaceuticals, heterocyclic compounds are integral to the development of agrochemicals, such as pesticides and herbicides, as well as advanced materials like synthetic dyes and functional polymers. mdpi.commdpi.com The continuous exploration of heterocyclic chemistry is a major driver of technological and medical innovation. rsc.org

The Unique Role of Pyrazole Derivatives in Academic Discovery

Within the extensive family of heterocyclic compounds, pyrazoles are a particularly prominent class. A pyrazole (B372694) is a five-membered aromatic ring containing two adjacent nitrogen atoms. nih.govhrpub.org This structural feature makes them a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can provide ligands for diverse biological receptors. nih.govmdpi.com

The pyrazole nucleus is found in a number of commercially successful drugs with a wide range of therapeutic applications. mdpi.com For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while others like ibrutinib (B1684441) and ruxolitinib (B1666119) are used in cancer therapy. nih.govmdpi.com The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with varied biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. hrpub.orgspectrabase.com The ongoing research into pyrazole derivatives continues to yield compounds with significant potential for treating a multitude of diseases. mdpi.comekb.eg

Contextualizing 1 4 Fluorophenyl 3 Methyl 1h Pyrazole: a Focus on Its Structural Motif and Derivatives

1-(4-fluorophenyl)-3-methyl-1H-pyrazole is a specific derivative of pyrazole (B372694) that features a 4-fluorophenyl group attached to one nitrogen atom and a methyl group at the 3-position of the pyrazole ring. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of a drug molecule to its target. spectrabase.com

The synthesis of pyrazole derivatives often involves the condensation reaction between a β-diketone and a hydrazine (B178648) derivative. chemsrc.com For instance, the reaction of a substituted phenylhydrazine (B124118) with a 1,3-diketone can yield two regioisomeric pyrazoles. chemsrc.com The synthesis of this compound can be inferred to follow this general principle, likely through the reaction of 4-fluorophenylhydrazine with a suitable diketone.

The core structure of this compound serves as a versatile starting point for the synthesis of more complex molecules. Researchers have developed a variety of derivatives by introducing different functional groups onto the pyrazole ring. Some examples of these derivatives include:

This compound-4-carbaldehyde: This derivative incorporates an aldehyde group at the 4-position of the pyrazole ring. sigmaaldrich.com

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one: This compound features a phenylthiol group and exists in a keto-enol tautomeric form. nih.gov

N-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide: An amide derivative that has been noted in chemical supplier catalogs for research purposes. sigmaaldrich.com

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A more complex derivative synthesized through a multi-step process, highlighting the utility of the fluorinated pyrazole motif in building larger molecular frameworks. mdpi.com

These examples underscore the chemical tractability of the this compound scaffold and its role as a key intermediate in the synthesis of a diverse array of compounds for further investigation.

Table 1: Selected Derivatives of this compound

Overview of Current Research Trajectories and Academic Relevance

Foundational Cyclocondensation Reactions for Pyrazole Synthesis

The bedrock of pyrazole synthesis lies in the cyclocondensation reaction, a method that has been refined over time to improve efficiency and control over the final product's structure.

Historical Development of 1,3-Dicarbonyl Compound Condensation with Hydrazine (B178648) Derivatives

The most classical and widely employed method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govresearchgate.net This reaction is versatile, allowing for the synthesis of a wide array of pyrazole structures by varying the substituents on both the dicarbonyl and hydrazine components. nih.gov The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Historically, these reactions were often conducted under harsh conditions, requiring prolonged heating and strong acids or bases as catalysts. jchemlett.com Over the years, significant progress has been made to develop milder and more efficient protocols. For instance, the use of various catalysts and reaction media has been explored to enhance reaction rates and yields. jchemlett.comrsc.org The in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which are then reacted with hydrazines in a one-pot manner, represents a significant advancement in this area. nih.gov

Regioselectivity Considerations in Pyrazole Ring Formation

A critical aspect of pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is regioselectivity. The reaction can potentially yield two different regioisomers, depending on which carbonyl group of the dicarbonyl compound reacts with which nitrogen atom of the hydrazine. The outcome is influenced by several factors, including the electronic and steric properties of the substituents on both reactants, the reaction conditions (such as pH and solvent), and the catalyst used. acs.org

For instance, the reaction of an unsymmetrical β-diketone with a substituted hydrazine generally proceeds via the initial attack of the more nucleophilic nitrogen of the hydrazine at the more electrophilic carbonyl carbon of the diketone. Subsequent cyclization then determines the final arrangement of substituents on the pyrazole ring. Advanced analytical techniques, such as 2D NMR spectroscopy (NOESY and HMBC), are often employed to unambiguously determine the regiochemistry of the resulting pyrazoles. rsc.org The development of regioselective synthetic methods is crucial for accessing specific pyrazole isomers with desired biological activities or material properties. acs.orgrsc.orgorganic-chemistry.orgthieme.de

Advanced Multicomponent and One-Pot Synthetic Strategies

Microwave-Assisted Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgrsc.orgnih.govdergipark.org.trnih.govresearchgate.net In the context of pyrazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields compared to conventional heating methods. rsc.orgrsc.orgnih.govdergipark.org.tr This technique is applicable to various pyrazole syntheses, including the classical condensation of 1,3-dicarbonyls with hydrazines and 1,3-dipolar cycloadditions. nih.govresearchgate.net The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, leading to faster reaction rates and often cleaner product formation. nih.gov Solvent-free microwave-assisted methods have also been developed, further enhancing the green credentials of these protocols. researchgate.net

For example, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole has been achieved in high yield in just two minutes under microwave irradiation. mdpi.com Another study demonstrated the efficient one-pot synthesis of pyrazole derivatives at room temperature in just 20 minutes using microwave irradiation. dergipark.org.tr

| Reactants | Conditions | Product | Yield | Reference |

| 4-fluorobenzaldehyde, 1-acetylnaphthalene, phenyl hydrazine | Microwave (180 W), 2 min | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 54.82% | mdpi.com |

| Substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine (B124118) | Microwave, 20 min, room temp | Novel pyrazole derivative | Not specified | dergipark.org.tr |

| Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | Microwave, 7 min, 100°C | Pyrazole derivative | Not specified | dergipark.org.tr |

Sonication-Mediated Synthesis of Pyrazole Derivatives

Ultrasound-assisted synthesis, or sonication, is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. nih.govnih.govresearchgate.net This method offers several advantages, including reduced reaction times, lower energy consumption, and the ability to conduct reactions at milder temperatures compared to conventional methods. rsc.orgnih.gov Sonication has been successfully applied to the synthesis of pyrazole and pyrazoline derivatives, often leading to high yields in short reaction times. nih.govnih.gov The physical phenomenon of acoustic cavitation, generated by ultrasound, is responsible for the observed rate enhancements. The formation and collapse of microscopic bubbles create localized hot spots with extremely high temperatures and pressures, which accelerate the chemical transformations. researchgate.net Solvent-free sonication methods have also been reported, further contributing to the sustainability of this approach. researchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| Chalcones, Hydrazine | Ultrasound | Pyrazolines | 64-82% | nih.gov |

| Hydrazine derivatives, β-keto esters | Ultrasound, solvent-free | Pyrazolone derivatives | Good to excellent | researchgate.net |

Catalytic Approaches in Constructing 1H-Pyrazole Scaffolds

The use of catalysts is fundamental to modern organic synthesis, and the construction of pyrazole rings is no exception. A wide range of catalysts have been developed to improve the efficiency, selectivity, and scope of pyrazole synthesis. rsc.orgorganic-chemistry.org These include both homogeneous and heterogeneous catalysts. For instance, a heterogeneous cerium-based catalyst, [Ce(L-Pro)2]2(Oxa), has been shown to be effective for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and phenyl hydrazine at room temperature. rsc.org This catalyst offers the advantage of easy separation from the reaction mixture and potential for recycling.

Other catalytic systems include the use of nano-organocatalysts in conjunction with microwave heating, and various metal catalysts such as copper, palladium, and rhodium for different types of pyrazole-forming reactions. organic-chemistry.orgdergipark.org.tr For example, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are valuable for the functionalization of pre-formed pyrazole rings, allowing for the introduction of various substituents. ktu.edu These catalytic methods not only enhance the efficiency of the synthesis but also open up new avenues for creating complex and diverse pyrazole libraries for various applications.

An in-depth analysis of the synthetic strategies and chemical modifications of this compound and its related analogs reveals a versatile heterocyclic scaffold. The methodologies for its creation and subsequent functionalization are critical for its application in various scientific fields. This article explores the key chemical transformations centered on this compound, adhering to a structured examination of its derivatization and synthesis.

Biological Activity Research and Mechanistic Investigations in Vitro and in Silico

Enzyme Inhibition Studies

Cyclooxygenase (COX) Isoenzyme Inhibition Research

There is no specific research data available in the scientific literature detailing the inhibitory activity of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole against Cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. Although the pyrazole (B372694) scaffold is a core component of several known COX inhibitors, such as celecoxib (B62257), direct studies to determine the IC₅₀ values or the mechanism of interaction for this compound have not been reported.

Phosphodiesterase (PDE) Inhibition and Binding Site Interactions

Investigations into the potential for this compound to act as an inhibitor of phosphodiesterase (PDE) enzymes have not been documented in available scientific papers. Consequently, there is no information regarding its inhibitory concentrations or its binding interactions with the active sites of various PDE isoforms.

Topoisomerase II and IV Inhibition Mechanisms

The scientific literature lacks studies on the effects of this compound on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. As such, its potential as an antibacterial agent through this mechanism of action remains uninvestigated, and no data on its inhibitory mechanisms are available.

Tyrosinase Inhibitory Activity

There are no published research findings on the tyrosinase inhibitory activity of this compound. Studies to assess its potential to interfere with melanin (B1238610) synthesis by inhibiting this key enzyme have not been reported.

Immunoproteasome (β1i/β5i) Subunit Inhibition

Specific research detailing the inhibitory effects of this compound on the β1i (LMP2) and β5i (LMP7) subunits of the immunoproteasome is not present in the current body of scientific literature. Its potential as a modulator of the immune system through this pathway has not been explored.

Kinase Inhibition (e.g., p38 MAPK, EGFR)

There is a lack of available data from specific screening or mechanistic studies on the inhibitory activity of this compound against protein kinases, including p38 mitogen-activated protein kinase (p38 MAPK) and the epidermal growth factor receptor (EGFR). Its profile as a potential kinase inhibitor is currently not established in the scientific literature.

Prokaryotic Arylamine N-Acetyltransferase Enzyme Inhibition

Research has demonstrated that a series of 3,5-diaryl-1H-pyrazoles can act as inhibitors of prokaryotic NAT enzymes. These studies form a basis for the potential activity of this compound, which shares the core pyrazole structure. The inhibitory action of these compounds against NAT suggests a possible mechanism for their anti-tubercular effects.

Antimicrobial Activity Research (In Vitro)

The antimicrobial properties of pyrazole derivatives have been a significant area of investigation. The introduction of a fluorine atom to the phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity.

Antibacterial Spectrum and Efficacy Against Bacterial Strains

Derivatives of pyrazole have demonstrated a broad spectrum of antibacterial activity. Studies on various substituted pyrazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain fluorinated pyrazole compounds have been evaluated against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa.

In a study of fluorinated 4-(substituted-2-hydroxybenzoyl) pyrazoles, compounds showed notable antibacterial activity. nih.gov While data for this compound is not specified, related structures exhibited promising Minimum Inhibitory Concentrations (MIC). For example, 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole and its oxime derivatives displayed significant activity against S. aureus, E. coli, P. aeruginosa, and B. subtilis. nih.gov Another study on pyrazole-derived hydrazones reported potent growth inhibition of drug-resistant strains of Staphylococcus aureus with MIC values as low as 0.39 μg/mL. acs.org

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | S. aureus | Data not specified | nih.gov |

| (5-chloro-2-hydroxyphenyl)(1-(3,4-difluorophenyl)-1H-pyrazol-4-yl)methanone oxime | S. aureus | Data not specified | nih.gov |

| Pyrazole-derived hydrazones | S. aureus (drug-resistant) | 0.39 | acs.org |

| 1,3-diphenyl pyrazoles (aminoguanidine-derived) | E. coli (1924 strain) | 1 | nih.gov |

Antifungal Properties

The antifungal potential of pyrazole derivatives has been explored against various fungal pathogens. Research on fluorinated pyrazoles suggests that these compounds can exhibit significant antifungal effects.

Studies on fluorinated 4,5-dihydro-1H-pyrazole derivatives have shown activity against phytopathogenic fungi. nih.gov While specific data for this compound against Aspergillus niger and Candida albicans is limited in the available literature, related compounds have been tested. For example, a study on fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles reported that most compounds did not show promising activity against C. albicans. nih.gov However, pyrazole-imidazole hybrids have shown that some derivatives can have a higher inhibition zone against Aspergillus niger compared to standard drugs. scilit.com

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1-(3,4-difluorophenyl)-4-(2-hydroxybenzoyl)-1H-pyrazole | C. albicans | Not promising | nih.gov |

| MPIMPPA {4-(4-(1-methyl-1H-pyrazole-4-yl)- 1H-imidazole-5-yl)-N-(4-morpholino phenyl) pyridin-2-amine} | A. niger | Higher inhibition zone than standard | scilit.com |

Anti-tubercular Activity Against Mycobacterium tuberculosis (H37Rv strain)

The fight against tuberculosis has led to the investigation of novel chemical scaffolds, including pyrazoles. Several pyrazole derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis.

Although direct data for this compound is not explicitly detailed in the provided search results, related 3-(4-chlorophenyl)-4-substituted pyrazoles have been synthesized and tested, with many showing good to excellent anti-tubercular activity. nih.gov The anti-tubercular potential of pyrazoles is often linked to their ability to inhibit key enzymes in M. tuberculosis, such as arylamine N-acetyltransferase.

Anticancer/Antitumor Research Perspectives (In Vitro Cellular Models)

The cytotoxic potential of pyrazole derivatives against various cancer cell lines is an active area of research. The structural features of this compound make it a candidate for investigation in this field.

Exploration of Cytotoxic Activities on Cancer Cell Lines

Numerous studies have reported on the cytotoxic effects of pyrazole-based compounds. These derivatives have been shown to induce apoptosis and inhibit cell proliferation in a variety of human cancer cell lines.

For instance, a novel pyrazole-based derivative, P3C, demonstrated potent cytotoxicity against 27 human cancer cell lines with IC50 values in the low micromolar and nanomolar range. nih.gov Another study on pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives, which contain a pyrazole ring, showed significant broad cytotoxic activity in the low micromolar range against prostate (PC-3), breast (MCF-7), non-small cell lung (H460), and colorectal adenocarcinoma (Colo205) cancer cell lines. researchgate.net A derivative of oleanolic acid containing a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl moiety has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells. nih.gov

| Compound Type/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| P3C (N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide) | Triple-negative breast cancer (TNBC) | 0.25 to 0.49 µM | nih.gov |

| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives | PC-3 (Prostate) | Low micromolar range | researchgate.net |

| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives | MCF-7 (Breast) | Low micromolar range | researchgate.net |

| ZQL-4c (N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide) | Breast cancer cells | Strongly inhibited cell proliferation | nih.gov |

Mechanistic Studies on Apoptosis Induction and Cell Cycle Modulation (In Silico/In Vitro)

Research into pyrazole derivatives has highlighted their potential as agents that can induce apoptosis and modulate the cell cycle, key processes in cancer research. While direct studies on this compound are limited, research on its complex derivatives provides insight into the potential activity of this core structure.

A novel andrographolide (B1667393) derivative incorporating a 3-(4-fluorophenyl)-pyrazole moiety, specifically 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal (B89532) of andrographolide (compound 1f) , has been investigated for its effects on the MDA-MB-231 breast cancer cell line. mdpi.com In vitro studies demonstrated that this compound has potent anti-proliferative effects in a dose-dependent manner. mdpi.com Further investigation into its mechanism revealed that it induces apoptosis. A quantitative analysis using flow cytometry showed a significant, time-dependent increase in apoptotic cells when treated with compound 1f. mdpi.com

The percentage of apoptotic cells in the untreated control group was 28.09% (with 8.89% in early apoptosis and 19.2% in late apoptosis). mdpi.com Treatment with compound 1f led to a notable increase in this apoptotic cell population over time. mdpi.com

In addition to inducing apoptosis, compound 1f was also found to affect the cell cycle of MDA-MB-231 cells. The studies indicated that the compound causes cell cycle arrest in the S phase. mdpi.com This disruption of the normal cell cycle progression is a common mechanism through which anti-cancer agents exert their effects. The ability of this pyrazole-containing compound to induce both apoptosis and cell cycle arrest underscores the potential of this chemical scaffold in oncological research. nih.gov

Antiviral Activity Research (In Vitro)

The antiviral properties of pyrazole derivatives have been an active area of research. The this compound scaffold has been incorporated into novel compounds to assess their efficacy against various viruses.

Inhibition of Tobacco Mosaic Virus (TMV) Assembly and Replication

The Tobacco Mosaic Virus (TMV) is a significant plant pathogen that causes substantial economic losses in agriculture. nih.gov The coat protein (CP) of TMV is a crucial component for its replication and assembly, making it a viable target for antiviral agents. nih.govoaijse.com

A series of novel pyrazole amide derivatives were designed and synthesized with the TMV coat protein as the target. nih.gov These compounds were created by reacting 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. nih.gov Notably, the synthesis of some of these derivatives utilized a precursor containing the This compound core structure. nih.gov

The resulting compounds were tested for their anti-TMV activity both in vivo and in vitro at a concentration of 500 μg/mL. nih.govnih.gov The bioassays revealed that many of these compounds exhibited promising activity against TMV. nih.govnih.gov

One of the most potent compounds in the series, 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide (compound 3p) , which contains the target pyrazole moiety, demonstrated particularly strong biological activity against TMV, with efficacy comparable to or slightly higher than the commercial virucide Ningnanmycin. nih.govnih.govplos.org

A molecular docking study was performed to understand the interaction between compound 3p and the TMV coat protein (PDB code: 2OM3). The results suggested that the pyrazole amide part of the molecule fits securely into the binding sites of the protein, which is believed to inhibit viral assembly. nih.govnih.gov

Table 1: Anti-TMV Activity of a Derivative Containing the this compound Moiety

| Compound | Concentration (μg/mL) | In vivo Curative Rate (%) | In vitro Inactivation Rate (%) |

| Compound 3p | 500 | 86.5 | 92.4 |

| Ningnanmycin (Control) | 500 | 56.0 | Not specified |

Data sourced from a study on pyrazole amide derivatives. nih.govplos.org

Studies on Other Enteroviruses (e.g., Poliovirus, EV-A71, CV-B3)

Enteroviruses such as Poliovirus, Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CV-B3) are significant human pathogens. nih.govnih.gov EV-A71, in particular, is a major cause of hand, foot, and mouth disease (HFMD) and can lead to severe neurological complications in children. nih.gov Despite the urgent need, there are currently no globally approved specific antiviral treatments for severe EV-A71 infections. nih.govresearchgate.net

The search for effective antiviral agents has explored a wide range of chemical compounds that target various stages of the viral life cycle, including viral entry, replication, and assembly. mdpi.com While numerous classes of compounds have been investigated for their potential to inhibit these enteroviruses, there is currently no specific research available in the public domain detailing the in vitro activity of This compound against Poliovirus, EV-A71, or CV-B3. The development of broad-spectrum antivirals remains a critical goal in combating the diseases caused by these viruses.

Antioxidant Activity Investigations (In Vitro)

The antioxidant potential of chemical compounds is of significant interest due to the role of oxidative stress in various diseases. Pyrazole and its derivatives have been explored for their ability to scavenge free radicals. oaijse.comnih.gov

While direct in vitro antioxidant studies on this compound are not extensively documented, research on a structurally related isomer provides valuable insights. A study on 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] mdpi.comnih.govmdpi.comtriazolo[3,4-b] mdpi.commdpi.comthesciencein.orgthiadiazole (FPNT) , which contains a 3-(4-fluorophenyl)-1H-pyrazole moiety, has demonstrated significant antioxidant properties. arabjchem.org

The antioxidant capacity of FPNT was evaluated using several in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as a lipid peroxidation assay. arabjchem.org In these tests, FPNT was compared to standard antioxidants like ascorbic acid and curcumin.

The results indicated that FPNT is a potent antioxidant. It exhibited strong, dose-dependent radical scavenging activity. The IC50 values, which represent the concentration required to inhibit 50% of the radicals, were found to be lower for FPNT compared to the standard ascorbic acid in both the DPPH and ABTS assays, suggesting higher potency. arabjchem.org The antioxidant action of FPNT is thought to occur primarily through hydrogen transfer. arabjchem.org

Table 2: In Vitro Antioxidant Activity of a 3-(4-fluorophenyl)-1H-pyrazole Derivative (FPNT)

| Assay | Test Compound | Standard Antioxidant | IC50 (g/L) of Test Compound | IC50 (g/L) of Standard |

| DPPH Radical Scavenging | FPNT | Ascorbic Acid | 0.0012 | 0.0015 |

| ABTS Radical Scavenging | FPNT | Ascorbic Acid | 0.0021 | 0.0023 |

| Lipid Peroxidation | FPNT | Curcumin | 0.0016 | 0.0015 |

Data sourced from a study on the antioxidant properties of FPNT. arabjchem.org

Receptor Ligand Binding and Modulation (e.g., Estrogen Receptor Alpha, 5HT7R)

The interaction of small molecules with biological receptors is a cornerstone of drug discovery. The this compound scaffold has been investigated for its potential to bind to and modulate the activity of specific receptors.

Estrogen Receptor Alpha (ERα)

The estrogen receptor alpha (ERα) is a key target in the treatment of hormone-dependent breast cancers. thesciencein.org A molecular docking study was conducted to evaluate the binding affinity of various pyrazole derivatives to ERα. thesciencein.org This in silico investigation aimed to identify potential inhibitors of the receptor. The study included a pyrazole derivative with a 4-fluoro substituent. The results from the molecular docking analysis indicated that this derivative was among those that showed potent binding to the estrogen receptor alpha when compared to the standard drug, 4-hydroxy Tamoxifen. thesciencein.org

Another in silico study investigated 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , a compound containing a 5-(4-fluorophenyl)-pyrazole moiety. mdpi.comsemanticscholar.org This research also used molecular docking to predict the binding affinity of the compound to human ERα. The results showed a strong binding affinity, with a calculated binding energy of -10.61 kcal/mol and a predicted inhibition constant (Ki) of 16.71 nM, which was comparable to the native ligand. mdpi.comsemanticscholar.org

While these studies were not performed on this compound itself, they suggest that the inclusion of a fluorophenyl group on the pyrazole ring can contribute favorably to the binding affinity for ERα. mdpi.comsemanticscholar.orgnih.gov

Serotonin (B10506) 5HT7 Receptor (5HT7R)

The serotonin 5HT7 receptor (5HT7R) is involved in a variety of physiological processes in the central nervous system, and its modulation is a target for the treatment of neuropsychiatric disorders. nih.gov The search for selective ligands for the 5HT7 receptor has led to the exploration of various chemical structures. researchgate.net

A significant number of known 5HT7R ligands are arylpiperazine derivatives. researchgate.net Currently, there is a lack of specific research in the public domain detailing the binding affinity or modulatory effects of This compound on the 5HT7 receptor. Further investigation would be required to determine if this particular pyrazole derivative has any activity at this receptor.

Future Research Directions and Translational Perspectives for 1 4 Fluorophenyl 3 Methyl 1h Pyrazole

Development of Novel Synthetic Pathways for Structural Diversity

The future exploration of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole is highly dependent on the ability to generate a wide array of structural analogs. While classical methods for pyrazole (B372694) synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research will focus on more advanced and versatile synthetic strategies. nih.gov Modern techniques, including multicomponent reactions (MCRs), microwave-assisted synthesis, and novel catalytic systems, are being explored to enhance efficiency and structural diversity. mdpi.comresearchgate.net

Key future strategies include:

Functionalization of the Pyrazole Core: Introducing diverse substituents at various positions of the pyrazole ring is crucial. Methodologies for synthesizing functionalized pyrazoles, such as aminopyrazoles, formylpyrazoles, and pyrazole-4-carboxylic acids, provide chemical handles for further derivatization. mdpi.comresearchgate.net For instance, 3/5-formylpyrazoles can be synthesized from pyrazole esters via reduction and subsequent oxidation. mdpi.com

Catalytic Cross-Coupling Reactions: Leveraging transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) will enable the introduction of a wide range of aryl, alkyl, and other functional groups onto the pyrazole and phenyl rings, creating large libraries of analogs. acs.org

Fused Heterocyclic Systems: Research into constructing fused-ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, starting from functionalized pyrazole derivatives, could unlock novel biological and photophysical properties. mdpi.comresearchgate.net

Regiocontrolled Synthesis: Developing synthetic methods that offer precise control over regioselectivity is essential, especially when creating substituted pyrazoles. For example, the choice between using arylhydrazine hydrochlorides versus free hydrazines can selectively yield different regioisomers. acs.org

These advanced synthetic approaches will be instrumental in building a diverse chemical library around the this compound scaffold, which is essential for comprehensive structure-activity relationship (SAR) studies.

Application of Machine Learning and AI in Predictive Modeling for Bioactivity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and cost-effective prediction of molecular properties. mdpi.comnih.gov For this compound and its derivatives, these computational tools offer a powerful approach to forecast bioactivity and guide synthetic efforts.

The application of AI/ML in this context involves a systematic workflow:

| Step | Description | Tools and Techniques | Relevance to Pyrazoles |

| 1. Data Curation | Collect bioactivity data (e.g., IC50, Ki) for known pyrazole derivatives from databases like ChEMBL. github.com | Python scripting, ChEMBL API | Creates a foundational dataset for model training. github.com |

| 2. Descriptor Calculation | Convert chemical structures (SMILES) into numerical features (molecular descriptors) that capture physicochemical, topological, and electronic properties. | PaDEL-Descriptor, RDKit | Molecular descriptors link a compound's structure to its biological activity. nih.gov |

| 3. Model Training | Use the curated dataset to train ML algorithms to recognize patterns between molecular descriptors and bioactivity (e.g., pIC50). | Scikit-learn, TensorFlow; Algorithms: Random Forest, Support Vector Machines (SVMs), Gradient Boosting. nih.govplos.org | Models can predict the activity of novel pyrazole compounds before they are synthesized. nih.gov |

| 4. Predictive Screening | Apply the trained model to screen virtual libraries of novel this compound analogs. | In-silico screening | Prioritizes the most promising candidates for synthesis and experimental testing, saving time and resources. nih.gov |

AI models are particularly adept at handling complex structure-activity relationships that are not immediately obvious to human researchers. plos.org For fluorinated compounds like this compound, specialized AI models can be fine-tuned to better predict the influence of the fluorine atom on a molecule's properties, a task that has been challenging for previous methods. youtube.com The use of Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to other pyrazole analogs, further exemplifies this predictive power. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. nih.govtandfonline.com While derivatives have shown activity against targets like EGFR, BRAF, and tubulin, the specific molecular targets and pathways modulated by this compound remain largely uncharacterized. researchgate.netnih.gov

Future research should focus on elucidating its mechanism of action through several approaches:

Phenotypic Screening: Testing the compound across a diverse range of cell-based assays to identify its effects on various disease models (e.g., cancer cell proliferation, microbial growth, inflammatory responses).

Target Deconvolution: Once a phenotypic effect is observed, techniques such as affinity chromatography-mass spectrometry, proteomic profiling, and genetic screening (e.g., CRISPR-Cas9) can be used to identify the specific protein(s) the compound binds to.

AI-Driven Target Identification: AI algorithms can analyze vast multi-omics datasets (genomic, proteomic, transcriptomic) to identify novel biological targets and pathways associated with a compound's activity profile. nih.gov By integrating data from multiple sources, AI can uncover complex biological interactions and prioritize potential targets for further validation. nih.gov

Computational Target Prediction: Methods like inverse docking, where the compound is computationally screened against a large database of known protein structures, can generate hypotheses about potential biological targets.

Discovering the specific targets of this compound will be crucial for understanding its therapeutic potential and for guiding future optimization efforts.

Strategic Integration of Computational and Experimental Methodologies for Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is refined to improve its efficacy, selectivity, and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). A strategic integration of computational and experimental methods creates an efficient feedback loop for optimizing derivatives of this compound. nih.gov

This iterative cycle involves:

Computational Design: Using the initial compound as a template, computational tools are used to design new analogs with predicted improvements. Molecular docking can predict binding affinity to a target, while QSAR and ML models can forecast potency and ADMET properties. researchgate.netnih.gov

Chemical Synthesis: The highest-ranked virtual compounds are then synthesized using the diverse chemical pathways described in section 6.1.

Experimental Validation: The synthesized compounds undergo in vitro and in vivo testing to measure their actual biological activity, selectivity, and pharmacokinetic profiles. nih.gov

Data-Driven Refinement: The experimental results are fed back into the computational models. This new data helps to refine the models, improving the accuracy of their predictions for the next cycle of design.

This integrated approach has proven effective for optimizing other pyrazole series. For instance, researchers have successfully improved the central nervous system (CNS) penetration of pyrazole sulfonamides by capping the sulfonamide group, a modification guided by an understanding of how physicochemical properties affect the blood-brain barrier. acs.org This synergy between prediction and validation accelerates the journey from a preliminary hit to a viable drug candidate.

Potential as a Modular Building Block in Advanced Materials Science

Beyond its biomedical potential, the this compound scaffold possesses properties that make it an attractive building block for advanced materials. Pyrazole derivatives have found applications in organic electronics, sensor technology, and coordination chemistry due to their unique electronic and chelating properties. researchgate.netrsc.org

The structural features of this compound make it a candidate for several material science applications:

| Potential Application | Relevant Structural Features | Rationale |

| Organic Optoelectronics | The conjugated π-system of the pyrazole and phenyl rings. | Pyrazole derivatives can exhibit unique photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electroluminescent compounds. mdpi.comrsc.org |

| Chemosensors | The two adjacent nitrogen atoms in the pyrazole ring act as chelating ligands for metal ions. | The compound and its derivatives can be designed to bind selectively to specific metal ions, causing a detectable change in color or fluorescence. rsc.org |

| Nonlinear Optical (NLO) Materials | The asymmetric charge distribution and potential for extended π-conjugation in derivatives. | Certain pyrazoline derivatives have been used in NLO materials, and the pyrazole core offers a tunable scaffold for designing new materials with these properties. rsc.org |

| Functional Polymers | The ability to be functionalized and incorporated into larger polymer chains. | As a modular block, it can be used to synthesize polymers with tailored electronic, thermal, or sensory properties. |

The presence of the fluorine atom can further be exploited to fine-tune the electronic properties, stability, and intermolecular interactions of materials derived from this scaffold. Future research in this area would involve synthesizing polymers and coordination complexes incorporating the this compound unit and characterizing their physical and chemical properties.

Q & A

Q. Structural Analysis Focus

- X-ray crystallography : Resolves tautomeric states (e.g., enol vs. keto forms) and intermolecular interactions (). For instance, the keto form was confirmed in a related compound via single-crystal diffraction .

- Spectroscopy : detects tautomerism through chemical shifts (e.g., carbonyl vs. hydroxyl protons).

- DFT calculations : Predict stable tautomers and compare with experimental data ().

How does the fluorine substituent at the 4-position influence the biological activity of pyrazole derivatives?

Structure-Activity Relationship (SAR)

The 4-fluorophenyl group enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.5–3.0) .

- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life .

- Electron-withdrawing effects : Modulates binding to targets (e.g., kinase inhibition in ).

Comparative studies show chloro or nitro substituents increase potency but reduce selectivity .

How can researchers resolve discrepancies in biological activity data caused by tautomerism or polymorphism?

Q. Data Contradiction Analysis

- Crystallographic validation : Confirm dominant tautomeric form in the solid state ().

- Solution-state studies : Use or UV-Vis spectroscopy to identify tautomers in solvent environments.

- Biological assays : Test both tautomers (if isolable) to correlate structure with activity .

Which computational methods are effective for predicting pyrazole interactions with biological targets?

Q. In Silico Approaches

- Molecular docking : Screen against target proteins (e.g., p38 kinase in ) using software like AutoDock Vina.

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories for receptor-ligand complexes).

- QSAR models : Train on pyrazole derivatives with known IC values to predict activity .

What strategies are recommended for designing pyrazole-based inhibitors with improved selectivity?

Q. Advanced Drug Design

- Substituent engineering : Replace methyl with bulkier groups (e.g., isopropyl in ) to exploit hydrophobic pockets.

- Hybrid scaffolds : Integrate triazole or thiazole moieties () for dual-target engagement.

- Fragment-based screening : Identify critical binding motifs via X-ray crystallography of inhibitor-enzyme complexes .

How do solvent and pH conditions affect the stability of this compound in solution?

Q. Stability Studies

- pH dependence : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but hydrolyzes in strong bases.

- Solvent effects : Degradation is accelerated in polar aprotic solvents (DMF, DMSO) due to nucleophilic attack.

- Accelerated testing : Use LC-MS to monitor degradation products under stress conditions (40°C, 75% RH) .

What are the key challenges in scaling up pyrazole synthesis from lab to pilot plant?

Q. Process Chemistry Considerations

- Exothermicity : Control reaction heat during cyclization to prevent runaway reactions.

- Purification : Switch from column chromatography to crystallization (e.g., ethanol/water mixtures) for cost efficiency.

- Regioselectivity : Optimize catalysts (e.g., ZnCl) to minimize isomer formation ().

How can researchers validate the metabolic pathways of fluorinated pyrazoles in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.